4-Méthylhistamine dihydrochlorure

Vue d'ensemble

Description

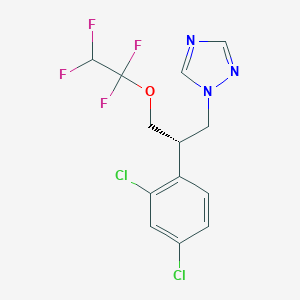

4-Methylhistamine is a histamine H4 receptor agonist (Ki = 50 nM). It is >100-fold selective for H4 over other histamine receptors. 4-Methylhistamine inhibits CRE-β-galactosidase activity induced by forskolin with an EC50 value of 39.8 nM in SK-N-MC cells transfected with the human H4 receptor. It induces a change in eosinophil shape (EC50 = 0.36 μM) and stimulates migration of murine bone marrow mast cells (EC50 = 12 μM), activities that can be inhibited by the histamine H4 antagonist JNJ-7777120. Intratracheal administration of 4-methylhistamine (10 μg/animal) reduces airway resistance and inflammation and increases the number of CD4+CD25+FoxP3+ regulatory T cells in a mouse model of allergic asthma. 4-Methylhistamine also reduces epidermal hyperplasis, hyperkeratosis, and lymphocyte infiltration and increases the number of CD4+CD25+FoxP3+ regulatory T cells in a mouse model of psoriasis induced by imiquimod.

Applications De Recherche Scientifique

Agoniste du récepteur H4 de l'histamine dans les maladies auto-immunes

- Application: La 4-méthylhistamine (4-MeH) cible spécifiquement le H4R. Dans un modèle murin d'encéphalomyélite auto-immune expérimentale (EAE) (une maladie auto-immune chronique, inflammatoire et neurodégénérative), la 4-MeH a aggravé la progression de la maladie. Elle a favorisé la signalisation pro-inflammatoire dans les cellules B, contribuant à la démyélinisation, aux dommages axonaux et à la neurodégénérescence dans le système nerveux central .

Modulation de la sécrétion d'acide gastrique

- Comparaison: Comparé à la 4-méthylhistamine, un autre composé (VUF 8430) est moins puissant et efficace pour déclencher la sécrétion d'acide gastrique chez le rat .

Agoniste hautement affine du récepteur H4

- Sélectivité: Le 4-méthylhistamine dihydrochlorure est un agoniste puissant du récepteur H4 avec une forte affinité (Kd = 7 nM). Il présente une sélectivité >100 fois supérieure par rapport aux autres sous-types de récepteurs de l'histamine humaine .

Neuroinflammation et expression cérébrale

- Implications: Comprendre son impact sur la neuroinflammation peut avoir des implications thérapeutiques .

Cible thérapeutique potentielle dans les maladies neurologiques

- Opportunité de recherche: L'investigation des effets de la 4-MeH sur les affections neurodégénératives au-delà de l'EAE pourrait fournir des informations précieuses .

Recherche pharmacologique et développement de médicaments

Mécanisme D'action

Target of Action

4-Methylhistamine dihydrochloride is a potent agonist of the Histamine 4 receptor (H4R) . The H4R is one of the four known histamine receptors and is primarily expressed in immune tissues .

Mode of Action

The compound interacts with its target, the H4R, by binding to it with high affinity . This interaction triggers a series of intracellular events, leading to various physiological responses. Histamine, the natural ligand for histamine receptors, is known to act directly on blood vessels to dilate arteries and capillaries, an action mediated by both H1- and H2-receptors . It is plausible that 4-Methylhistamine dihydrochloride may have similar effects through its action on H4R.

Biochemical Pathways

Histamine receptors, including H4R, are part of the G protein-coupled receptor (GPCR) family . When activated, these receptors can influence numerous biochemical pathways, leading to a wide range of physiological effects. Histamine has been linked with cell proliferation, differentiation, hematopoiesis, embryonic development, regeneration, wound healing, aminergic neuron-transmission, and several brain functions .

Result of Action

The activation of H4R by 4-Methylhistamine dihydrochloride has the potential for the research of immune-related diseases such as cancer and autoimmune disorders . The specific molecular and cellular effects would depend on the particular physiological context and the downstream pathways activated by H4R.

Analyse Biochimique

Biochemical Properties

4-Methylhistamine dihydrochloride selectively binds to the histamine H4 receptor . This interaction plays a crucial role in biochemical reactions, particularly those involving immune functions. The compound’s interaction with the H4 receptor modulates important immune functions in both innate and adaptive immune responses .

Cellular Effects

4-Methylhistamine dihydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation and invasion of esophageal squamous cell carcinoma cells . It also has the potential to stimulate microglia activation, subsequently leading to the production of proinflammatory factors .

Molecular Mechanism

The molecular mechanism of action of 4-Methylhistamine dihydrochloride involves its binding to the histamine H4 receptor, which leads to a series of downstream effects. This includes the activation of MAPK and PI3K/AKT signaling pathways, which are involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

While specific temporal effects of 4-Methylhistamine dihydrochloride in laboratory settings are not extensively documented, it is known that the compound’s effects can be observed in both acute and chronic experimental setups. For instance, its effects on cell proliferation and invasion can be observed over time in in vitro studies .

Dosage Effects in Animal Models

The effects of 4-Methylhistamine dihydrochloride can vary with different dosages in animal models. For example, in a study on esophageal squamous cell carcinoma, the compound was found to block cell cycle, proliferation, and invasion of ESCC cells, reduce TE-2 tumor xenografts, and increase the survival of tumor-bearing mice .

Metabolic Pathways

4-Methylhistamine dihydrochloride is involved in the histamine metabolic pathway. Histamine is synthesized from L-histidine exclusively by L-histidine decarboxylase (HDC), and more than 97% of histamine is metabolized by two enzymatic pathways: histamine N τ-methyltransferase (HMT) and diamine oxidase (DAO) .

Transport and Distribution

While specific transport and distribution mechanisms of 4-Methylhistamine dihydrochloride within cells and tissues are not extensively documented, it is known that the compound’s effects are mediated through its interaction with the histamine H4 receptor, which is expressed in various cells throughout the body .

Subcellular Localization

The subcellular localization of 4-Methylhistamine dihydrochloride is likely to be associated with the localization of the histamine H4 receptor. While specific details are not extensively documented, histamine receptors are known to be located in various parts of the cell, including the cell membrane, where they interact with histamine to mediate various cellular responses .

Propriétés

IUPAC Name |

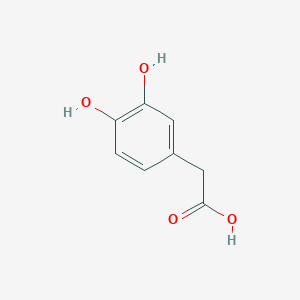

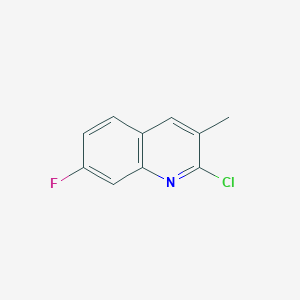

2-(5-methyl-1H-imidazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQCBSLSHHBBIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36376-47-3 | |

| Record name | 1H-Imidazole-5-ethanamine, 4-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36376-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

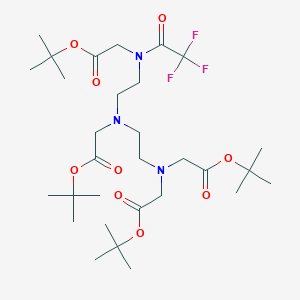

![3-[18-(2-carboxylatoethyl)-7-ethenyl-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)](/img/structure/B139030.png)

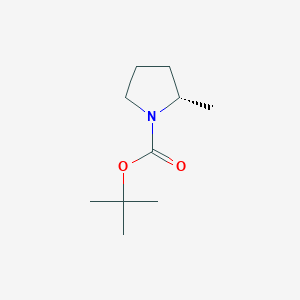

![(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B139042.png)

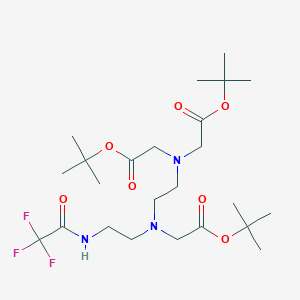

![1,3,6-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B139044.png)